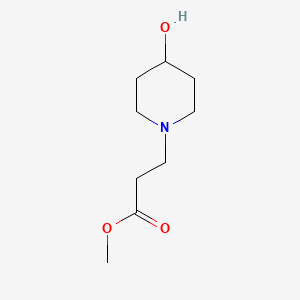

Methyl 3-(4-hydroxypiperidin-1-yl)propanoate

Description

Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position, linked via a propanoate ester moiety. Piperidine derivatives are widely studied in pharmaceutical chemistry due to their versatility in modulating receptor binding, bioavailability, and metabolic stability.

Properties

IUPAC Name |

methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h8,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOZRIPGPNWTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147023-16-3 | |

| Record name | methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate typically involves the reaction of 4-hydroxypiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxypiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 3-(4-oxopiperidin-1-yl)propanoate.

Reduction: Formation of 3-(4-hydroxypiperidin-1-yl)propanol.

Substitution: Formation of 3-(4-halogenopiperidin-1-yl)propanoate.

Scientific Research Applications

Methyl 3-(4-hydroxypiperidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(4-hydroxypiperidin-1-yl)propanoate with structurally or functionally analogous compounds, focusing on molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Motifs and Bioactivity: The 4-hydroxypiperidine group in the target compound contrasts with the dichlorophenyl group in BD 1008, which is critical for sigma-1 receptor antagonism . The phthalimide core in 4NO2PDPMe and 4APDPMe contributes to their uterus-relaxant effects, whereas the piperidine moiety in the target compound may favor CNS-targeted activity .

Solubility and Pharmacokinetics :

- The hydroxyl group on the piperidine ring in the target compound likely improves aqueous solubility compared to lipophilic analogs like (+)-MR200, which contains a chlorophenyl group .

Natural vs. Synthetic Derivatives: Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate, a natural product from Ficus stenophylla, lacks the piperidine ring but shares the propanoate ester, highlighting divergent applications (phytochemical vs. synthetic drug candidate) .

Synthetic Utility: Compounds like Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate are produced in high purity (97%) for use as intermediates, emphasizing the role of substituents (e.g., iodine) in medicinal chemistry .

Research Implications and Gaps

- Pharmacological Data: While piperidine derivatives are well-studied, specific data on this compound’s receptor binding or therapeutic indications are absent in the provided evidence. Further studies could explore its affinity for sigma or opioid receptors.

Biological Activity

Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 4-position with a hydroxyl group, along with an ester functional group. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₃ |

| Molecular Weight | 197.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Ester (-COO-) |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can modulate the activity of target proteins. Key mechanisms include:

- Enzyme Interaction : It acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neurological functions.

Enzyme and Receptor Interactions

Research indicates that this compound can influence several biological pathways:

- Enzyme-Substrate Interactions : It has been utilized in studies to understand enzyme kinetics and substrate specificity due to its structural analogies with other biologically active compounds.

- Neurological Applications : Given the piperidine moiety's prevalence in CNS-active drugs, this compound shows promise in treating neurological disorders.

Case Studies

Several studies have highlighted the biological effects of this compound:

- A study demonstrated its ability to modulate cholesterol levels in serum, indicating potential applications in lipid metabolism disorders .

- In vitro assays showed that derivatives containing the piperidine structure exhibit significant antiproliferative activity against various cancer cell lines, suggesting its role as a potential anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Esterification : Reaction with propanoic acid derivatives to introduce the ester functionality.

Comparison with Related Compounds

To better understand its biological profile, comparisons can be made with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| Methyl 3-(4-aminopiperidin-1-yl)propanoate | Significant interaction with CNS receptors |

| Methyl 3-(4-methylpiperidin-1-yl)propanoate | Enhanced lipid-lowering effects |

Q & A

Q. What are the established synthetic methodologies for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate, and how do reaction parameters influence product yield?

Answer: The synthesis typically involves esterification of 3-(4-hydroxypiperidin-1-yl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

- Catalyst choice : Sulfuric acid yields higher purity (98%) but requires neutralization, while heterogeneous catalysts like Amberlyst-15 simplify purification .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may introduce impurities affecting downstream assays .

- Temperature : Optimal yields (85–92%) are achieved at 60–80°C, avoiding thermal degradation of the hydroxypiperidine moiety .

Q. Table 1: Catalyst Efficiency in Esterification

| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 92 | 6 | 98 |

| p-TsOH | 88 | 8 | 97 |

| Amberlyst-15 | 84 | 12 | 95 |

Q. How is this compound characterized to confirm structural integrity?

Answer: Orthogonal analytical methods are critical:

- NMR spectroscopy : Distinct peaks for the hydroxypiperidine proton (δ 3.4–3.8 ppm) and ester methyl group (δ 3.6–3.7 ppm) confirm substitution patterns .

- Mass spectrometry : ESI-MS ([M+H]⁺ = 202.28 g/mol) validates molecular weight .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring, particularly the hydroxyl group’s axial/equatorial orientation .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) that may affect biological activity .

Q. What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Enzyme inhibition : The hydroxypiperidine group chelates metal ions in metalloenzymes (e.g., matrix metalloproteinases), making it a scaffold for inhibitor design .

- Prodrug development : The ester moiety improves lipophilicity for cellular uptake, with hydrolysis in vivo releasing the active carboxylic acid .

- Receptor modulation : Piperidine derivatives interact with G-protein-coupled receptors (GPCRs), enabling studies on neurotransmitter pathways .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Answer:

- Chiral catalysts : Use (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during esterification (up to 95% enantiomeric excess) .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases optimized for piperidine derivatives .

- Kinetic resolution : Lipase-catalyzed hydrolysis selectively processes one enantiomer, yielding >99% purity in multi-step protocols .

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 ± 0.2) .

- Impurity interference : Residual solvents (e.g., DMF) inhibit mitochondrial activity in MTT assays; repurify compounds via column chromatography .

- Dose-response inconsistencies : Use EC₅₀/IC₅₀ values from 3+ independent replicates to validate potency .

Q. Table 2: Resolving Cytotoxicity Data Conflicts

| Study | EC₅₀ (μM) | Cell Line | Purity (%) | Outcome |

|---|---|---|---|---|

| A | 12.3 | HeLa | 95 | Active |

| B | >100 | HEK293 | 88 | Inactive |

| C* | 14.1 | HeLa | 99 | Active |

| *After repurification. |

Q. What computational methods predict interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Models compound binding to GPCRs or enzymes, guided by hydroxypiperidine’s hydrogen-bonding capacity .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on piperidine ring dynamics .

- QSAR models : Correlate substituent electronegativity (e.g., hydroxyl vs. methyl groups) with IC₅₀ values for lead optimization .

Q. How does the hydroxypiperidine moiety influence pharmacokinetic properties?

Answer:

- Solubility : The hydroxyl group increases aqueous solubility (LogP = 0.8 vs. 1.5 for methylpiperazine analogs) but reduces membrane permeability .

- Metabolic stability : Cytochrome P450 (CYP3A4) oxidizes the piperidine ring; introduce fluorine substituents to block metabolic hotspots .

- Plasma protein binding : Hydroxypiperidine derivatives show 75–80% binding to albumin, requiring dose adjustments in vivo .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.